molecular formula C8H7BrO2 B144017 3-Bromo-2-methylbenzoic acid CAS No. 76006-33-2

3-Bromo-2-methylbenzoic acid

Cat. No. B144017
CAS RN: 76006-33-2
M. Wt: 215.04 g/mol
InChI Key: BJGKVCKGUBYULR-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzoic Acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .


Synthesis Analysis

3-Bromo-2-methylbenzoic acid can be synthesized from 2-bromo-4-nitrotoluene via the Von-Richter reaction . It may also be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylbenzoic acid is C8H7BrO2. It has a molecular weight of 215.04 g/mol . The SMILES string representation is Cc1c(Br)cccc1C(O)=O .


Chemical Reactions Analysis

3-Bromo-2-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . It can also be obtained from 2-bromo-4-nitrotoluene via the Von-Richter reaction .


Physical And Chemical Properties Analysis

3-Bromo-2-methylbenzoic acid is a solid substance with a melting point range of 152-156 °C . Its solubility properties have been studied in different solvent systems at different temperatures .

Scientific Research Applications

Synthesis of Isoindolinones

3-Bromo-2-methylbenzoic acid: is utilized in the synthesis of 4-(bromoacetyl)isoindolin-1-one , a compound that serves as a precursor for various pharmacologically active isoindolinones . These compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Isocoumarin Derivatives

This chemical is also a starting material for the synthesis of isocoumarins . Isocoumarins are a class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. They are of significant interest in the field of drug discovery and development.

α-2 Adrenoceptor Agonists

3-Bromo-2-methylbenzoic acid: is used in the preparation of α-2 adrenoceptor agonists . These agonists are important in the treatment of conditions like hypertension, sedation, and certain types of pain. They work by mimicking the action of adrenaline and noradrenaline on α-2 adrenergic receptors.

Smoothened Receptor Antagonists

The compound is instrumental in creating Smoothened receptor antagonists . These antagonists play a crucial role in the Hedgehog signaling pathway, which is important for cell differentiation and proliferation. Aberrant Hedgehog signaling is implicated in various cancers, making these antagonists valuable in oncology research.

HIV-1 Entry Inhibitors

Researchers use 3-Bromo-2-methylbenzoic acid to develop HIV-1 entry inhibitors . These inhibitors prevent the virus from entering and infecting host cells, which is a key step in the HIV infection cycle. They represent a promising class of antiretroviral drugs that could complement existing therapies.

Chemical Intermediate

Lastly, 3-Bromo-2-methylbenzoic acid acts as a chemical intermediate in organic synthesis . Its bromo and carboxylic acid functional groups make it a versatile reagent for constructing complex molecular architectures, which are essential in the development of new materials and chemicals.

Safety and Hazards

3-Bromo-2-methylbenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

3-Bromo-2-methylbenzoic acid has potential applications in the synthesis of various biologically active compounds . Its use in the preparation of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors suggests potential future directions in these areas .

properties

IUPAC Name

3-bromo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGKVCKGUBYULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370815
Record name 3-Bromo-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzoic acid

CAS RN

76006-33-2
Record name 3-Bromo-2-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylbenzoic Acid
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Synthesis routes and methods I

Procedure details

3-Amino-2-methylbenzoic acid (6.16 g) was heated at reflux for 30 minutes in concentrated HBr. The mixture was cooled to 0° C. and treated with a solution of NaNO2 at 0° C. (2.8 g in 5.6 mL H2O). The resultant diazonium salt solution was slowly added to a preheated (60-70° C.) solution of CuBr (3.8 g) in 3.2 mL concentrated HBr. After the addition, the mixture was stirred overnight at room temperature and filtered. The recovered filter cake was washed first with water and then with 10% HCl, and dried in air to yield 6.93 g of 3-bromo-2-methylbenzoic acid as a light purple powdery solid. This material was dissolved in ethyl acetate, washed twice with 5% HCl dried over Na2SO4, and recrystallized from 4:1 hexanes:ethyl acetate first at room temperature and then under refrigeration. 1H NMR (DMSO, 200 MHz), δ (ppm): 7.72 (dd, 2H), 7.2 (t, 1H), 2.5 (s, 3H).
Quantity
6.16 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Name
Quantity
5.6 mL
Type
solvent
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[Compound]
Name
diazonium salt
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
3.8 g
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reactant
Reaction Step Three
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Quantity
3.2 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (6.57 g) in dry THF (100 mL), t-BuLi solution (1.5 M in pentane, 17 mL) was added dropwise at −80° C. After addition, the reaction mixture was stirred between −76˜−78° C. for 2 h. After the mixture was cooled to below −80° C., dry ice was added, and then warmed to room temperature naturally. Solvent was removed, 5% NaOH solution (40 mL) was added, washed with CH2Cl2 (10 mL×2). Then the aqueous layer was acidified with concentrated HCl to pH=1, extracted with EtOAc (100 mL×2). The combined organic phase was dried over anhydrous Na2SO4. After removing the solvent, the residue was purified by silica column chromatography, (eluted with petrol ether:EtOAc=8:1 to 1:1), to obtain 3.58 g of the product. Yield: 63.4%. 1H NMR (400 MHz, CDCl3): δ 2.73 (s, 3 H), 7.15 (t, J=8.0 Hz, 1 H), 7.77 (dd, J=8.0 Hz, J=1.2 Hz, 1 H), 7.94 (dd, J=8.0 Hz, J=1.2 Hz, 1 H).
Quantity
6.57 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility behavior of 3-bromo-2-methylbenzoic acid in different solvents?

A1: [] The solubility of 3-bromo-2-methylbenzoic acid has been experimentally determined in eight pure solvents (tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane) and three binary solvent mixtures (water + N,N-dimethylformamide, ethyl acetate + tetrahydrofuran, and acetonitrile + N,N-dimethylformamide) at temperatures ranging from 278.15 to 328.15 K. The solubility data was successfully modeled using the modified Apelblat model, the Buchowski–Ksiazaczak λh model, the combined nearly ideal binary solvent/Redlich–Kister (CNIBS/R–K) model, and the Jouyban–Acree model. These models can be used to predict the solubility of 3-bromo-2-methylbenzoic acid in various solvent systems, which is crucial information for crystallization processes and other applications. [1] https://www.semanticscholar.org/paper/5a61e6a2fe4c868fb7281cc1f6be2538d0b18a51

Q2: How can 3-bromo-2-methylbenzoic acid be utilized in the synthesis of other compounds?

A2: [] 3-Bromo-2-methylbenzoic acid serves as a crucial starting material for synthesizing a β-diketone ligand through a multi-step process involving esterification and Baker-Venkataraman transformation. This ligand, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, exhibits keto-enol tautomerism and can act as a bidentate ligand to form complexes with various metal ions. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

Q3: What types of metal complexes can be formed using a β-diketone derived from 3-bromo-2-methylbenzoic acid?

A3: [] The β-diketone derived from 3-bromo-2-methylbenzoic acid, 1-(3-bromo-2-methylphenyl)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-en-1-one, can form complexes with various transition metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II). These complexes were characterized using techniques such as elemental analysis, 1H and 13C NMR, LC-MS, and FT-IR spectroscopy. Further studies on their magnetic susceptibility and solution conductivity were also conducted. [2] https://www.semanticscholar.org/paper/955019745d585cfbed2516c06ff29be7fb803c14

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